molecular formula C14H22 B082869 Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- CAS No. 10425-90-8

Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)-

Cat. No. B082869
CAS RN: 10425-90-8
M. Wt: 190.32 g/mol
InChI Key: SSWDVXXDRVNAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- is a chemical compound that belongs to the family of alkylbenzenes. It is commonly known as p-tert-butyltoluene and has a molecular weight of 210.36 g/mol. This compound is widely used in various scientific research applications, including organic synthesis, drug discovery, and material science.

Mechanism Of Action

The mechanism of action of benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- is not well understood. However, it has been reported to exhibit anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, p-tert-butyltoluene reduces the production of prostaglandins, leading to a reduction in inflammation and pain.

Biochemical And Physiological Effects

Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- has been reported to exhibit several biochemical and physiological effects. In a study conducted on rats, p-tert-butyltoluene was found to exhibit anti-inflammatory and analgesic properties. The compound was able to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the rats' blood. Additionally, p-tert-butyltoluene was able to reduce the pain response in the rats, indicating its analgesic properties.

Advantages And Limitations For Lab Experiments

The advantages of using benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- in lab experiments include its relatively simple synthesis method and its wide range of scientific research applications. The compound is also relatively stable and can be stored for extended periods without significant degradation. However, the limitations of using p-tert-butyltoluene in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

For the scientific research of p-tert-butyltoluene include the development of novel pain-relieving drugs, the exploration of its potential as a ligand in coordination chemistry, and the investigation of its potential toxicity.

Synthesis Methods

Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- can be synthesized through a Friedel-Crafts alkylation reaction between p-xylene and tert-amyl chloride. The reaction is catalyzed by aluminum chloride and yields p-tert-butyltoluene as the major product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)- has several scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound has been reported to exhibit anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of pain and inflammation. Additionally, p-tert-butyltoluene has been used as a ligand in coordination chemistry, where it forms complexes with various metal ions.

properties

CAS RN

10425-90-8

Product Name

Benzene, 1,2,4-trimethyl-5-(3-methylbutyl)-

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1,2,4-trimethyl-5-(3-methylbutyl)benzene

InChI

InChI=1S/C14H22/c1-10(2)6-7-14-9-12(4)11(3)8-13(14)5/h8-10H,6-7H2,1-5H3

InChI Key

SSWDVXXDRVNAPU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)CCC(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)CCC(C)C)C

synonyms

1-Isopentyl-2,4,5-trimethylbenzene

Origin of Product

United States

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